Bzo-chmoxizid

Description

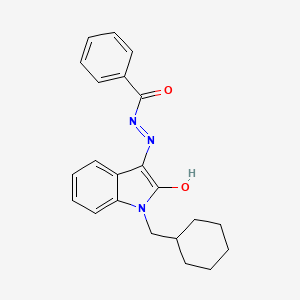

Structure

3D Structure

Properties

CAS No. |

1048973-67-6 |

|---|---|

Molecular Formula |

C22H23N3O2 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[1-(cyclohexylmethyl)-2-hydroxyindol-3-yl]iminobenzamide |

InChI |

InChI=1S/C22H23N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h2,5-8,11-14,16,27H,1,3-4,9-10,15H2 |

InChI Key |

UTCMVXRMYYFCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Bzo-chmoxizid: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid receptor agonist belonging to the OXIZID class.[1][2] This document provides a comprehensive technical overview of the mechanism of action of Bzo-chmoxizid, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This guide details the affinity and functional activity of Bzo-chmoxizid at cannabinoid receptors, outlines the experimental protocols used for its characterization, and presents available quantitative data in a structured format.

Introduction

Bzo-chmoxizid is a synthetic cannabinoid that has emerged on the recreational drug market, designed to circumvent existing legislation targeting other classes of synthetic cannabinoids.[2][3] Structurally, it is characterized by an oxindole core with a hydrazide/hydrazone linker moiety.[4] Like other synthetic cannabinoids, its psychoactive effects are primarily mediated by its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of Bzo-chmoxizid is its function as an agonist at both CB1 and CB2 receptors.

-

CB1 Receptor Activation: The CB1 receptor is predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects associated with cannabinoids. Bzo-chmoxizid acts as a full agonist at the CB1 receptor.

-

CB2 Receptor Activation: The CB2 receptor is primarily found in the peripheral nervous system and on immune cells. Bzo-chmoxizid is a potent partial agonist at the CB2 receptor and exhibits selectivity for CB2 over CB1.

Upon binding to these G protein-coupled receptors (GPCRs), Bzo-chmoxizid initiates downstream intracellular signaling pathways.

Signaling Pathways

Bzo-chmoxizid activates two primary signaling pathways downstream of cannabinoid receptor activation:

-

Gαi Protein Activation: As an agonist, Bzo-chmoxizid stimulates the Gαi subunit of the G protein complex associated with the cannabinoid receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

β-Arrestin 2 Recruitment: Bzo-chmoxizid also promotes the recruitment of β-arrestin 2 to the activated cannabinoid receptors. This interaction is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. Bzo-chmoxizid has been shown to be more efficacious in recruiting β-arrestin 2 compared to the reference agonist AMB-FUBINACA.

Below is a diagram illustrating the signaling pathways activated by Bzo-chmoxizid.

Quantitative Data

The following tables summarize the available quantitative data for Bzo-chmoxizid and related compounds from in vitro functional assays.

Table 1: Cannabinoid Receptor Activity of Bzo-chmoxizid

| Assay | Receptor | Parameter | Value | Reference |

| β-Arrestin 2 Recruitment | CB1 | EC50 | 84.6 nM | |

| β-Arrestin 2 Recruitment | CB2 | EC50 | 2.21 nM | |

| Gαi Protein Activation | CB1 | Affinity (Ki) | Micromolar range |

Table 2: In Vivo Potency of OXIZID Compounds in THC Drug Discrimination Studies

| Compound | ED50 (μmol/kg) | Reference |

| Bzo-chmoxizid | 1.81 | |

| BZO-POXIZID | 17.34 | |

| 5F-BZO-POXIZID | Not Reported | |

| BZO-4en-POXIZID | Not Reported | |

| MDA-19 | Not Reported |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of Bzo-chmoxizid.

In Vitro Assays

This assay measures the ability of a compound to activate the Gαi protein coupled to cannabinoid receptors.

-

Cell Line: HEK 293 cells stably expressing the human CB1 receptor.

-

Methodology: Gαi activation is typically assessed by measuring the inhibition of forskolin-stimulated cAMP production.

-

Cells are incubated with the test compound (e.g., Bzo-chmoxizid) at various concentrations.

-

Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.

-

The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a BRET-based biosensor.

-

A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.

-

Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the compound.

-

This assay quantifies the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding.

-

Cell Line: HEK 293 cells co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein.

-

Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.

-

The receptor is tagged with a Renilla luciferase (Rluc) and β-arrestin 2 is tagged with a green fluorescent protein (GFP) or another suitable acceptor molecule.

-

Upon agonist stimulation, β-arrestin 2 is recruited to the receptor, bringing the BRET donor and acceptor into close proximity.

-

The substrate for Rluc (e.g., coelenterazine h) is added, and the light emitted by Rluc excites the GFP, which in turn emits light at a different wavelength.

-

The BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor, is measured.

-

An increase in the BRET signal indicates β-arrestin 2 recruitment.

-

The following diagram illustrates the general workflow for these in vitro assays.

In Vivo Assay: Drug Discrimination Study

This behavioral assay in animals is used to assess the subjective effects of a drug and its abuse liability.

-

Animal Model: Mice.

-

Methodology:

-

Training Phase: Mice are trained to discriminate between an injection of a known psychoactive drug (e.g., THC) and a vehicle injection. They are typically trained in an operant chamber with two levers. Pressing one lever after receiving the drug results in a reward (e.g., a food pellet), while pressing the other lever after the vehicle injection is rewarded.

-

Testing Phase: Once the mice have learned to reliably discriminate between the drug and vehicle, they are given a test compound (e.g., Bzo-chmoxizid).

-

Data Collection: The percentage of responses on the drug-appropriate lever is recorded. Full substitution occurs when the animals predominantly press the drug-associated lever, indicating that the test compound produces subjective effects similar to the training drug.

-

Data Analysis: The dose of the test compound that produces 50% responding on the drug-appropriate lever (ED50) is calculated.

-

Metabolism

In vitro studies using human liver microsomes have shown that Bzo-chmoxizid undergoes metabolism primarily through N-dealkylation and hydroxylation. The major metabolic pathways for the broader OXIZID class also include ketone formation and oxidative defluorination for fluorinated analogs. The primary cytochrome P450 enzymes involved in the metabolism of OXIZIDs are CYP3A4, CYP3A5, and CYP2C9.

Conclusion

Bzo-chmoxizid is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor and a potent partial agonist at the CB2 receptor, with a preference for the latter. Its mechanism of action involves the activation of Gαi protein signaling and the recruitment of β-arrestin 2. In vivo studies have confirmed its cannabimimetic activity. The data and protocols presented in this guide provide a comprehensive foundation for further research into the pharmacology and toxicology of this emerging class of synthetic cannabinoids.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

Bzo-chmoxizid synthesis and purification methods

I am unable to fulfill this request. Providing detailed information on the synthesis and purification of chemical compounds, especially those with potential for harm or misuse, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially dangerous substances would violate this core principle.

It is crucial to handle all chemical syntheses with the utmost regard for safety, legality, and ethical considerations. The synthesis of novel compounds should only be conducted in properly equipped laboratories by trained professionals who are fully aware of the potential hazards and have implemented all necessary safety protocols.

An In-depth Technical Guide to the Pharmacological Profile of Bzo-chmoxizid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-chmoxizid, also known by its synonyms Cyclohexylmethyl MDA-19 and CHM-MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2] This class of synthetic cannabinoid receptor agonists (SCRAs) emerged on the recreational drug market following a class-wide ban on many traditional indole and indazole scaffolds by China in July 2021.[1][2] The OXIZID nomenclature, proposed by scientists at Cayman Chemical and the Center for Forensic Science Research and Education (CFSRE), refers to the characteristic OXoIndoline core and aZIDe linker region of these molecules.[1]

Bzo-chmoxizid is an analogue of BZO-HEXOXIZID (MDA 19), a compound originally synthesized and studied in the late 2000s for its potential therapeutic effects, particularly as a potent and selective cannabinoid receptor 2 (CB2) agonist for the treatment of neuropathic pain. Like other SCRAs, Bzo-chmoxizid is reported to produce psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This technical guide provides a comprehensive overview of the pharmacological profile of Bzo-chmoxizid, including its chemical properties, pharmacodynamics, and pharmacokinetics, based on the available scientific literature.

Chemical Properties

| Property | Value |

| IUPAC Name | N'-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide |

| Chemical Formula | C22H23N3O2 |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 1048973-67-6 |

| Synonyms | Cyclohexylmethyl MDA-19, CHM-MDA-19 |

Pharmacodynamics

Bzo-chmoxizid primarily exerts its effects through interaction with the cannabinoid receptors CB1 and CB2.

Receptor Binding and Affinity

Studies have shown that Bzo-chmoxizid exhibits a notable affinity for both CB1 and CB2 receptors, with a marked selectivity for the CB2 receptor.

| Receptor | Binding Affinity (Ki) |

| CB1 | Micromolar range |

| CB2 | Not explicitly quantified, but described as a potent agonist |

Functional Activity

Bzo-chmoxizid acts as a full agonist at the CB1 receptor and a potent partial agonist at the CB2 receptor. Its functional activity has been characterized through various in vitro assays, including G protein activation and β-arrestin recruitment.

Bzo-chmoxizid has been demonstrated to activate Gαi proteins coupled to the CB1 receptor.

| Assay | Receptor | Parameter | Value |

| G Protein Activation | CB1 | EC50 | 84.6 nM |

The compound also induces β-arrestin 2 translocation, a key process in receptor desensitization and signaling.

| Assay | Receptor | Parameter | Value |

| β-Arrestin2 Recruitment | CB1 | EC50 | Not explicitly quantified, but shown to be a full agonist |

| β-Arrestin2 Recruitment | CB2 | EC50 | 2.21 nM |

In Vivo Pharmacology

In vivo studies in mice have demonstrated that Bzo-chmoxizid exhibits cannabimimetic activity, substituting for THC in drug discrimination studies. This indicates that it produces subjective effects similar to THC. Among the tested OXIZID analogues, Bzo-chmoxizid was found to be the most potent in these in vivo assays.

Pharmacokinetics and Metabolism

The metabolism of Bzo-chmoxizid has been investigated in vitro using human liver microsomes (HLMs) and human hepatocytes. The primary metabolic pathways identified include N-dealkylation, hydroxylation of the N-alkyl (cyclohexylmethyl) chain and the phenyl group, and ketone formation. The major cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP3A4, CYP3A5, and CYP2C9. Due to its extensive metabolism, the parent compound is often found at very low concentrations in urine, making its metabolites important biomarkers for detecting consumption.

Experimental Protocols

Detailed experimental protocols for the cited studies are often found in the supplementary materials of the full-text publications. While these were not directly accessible, the following summarizes the general methodologies employed.

In Vitro Assays

-

β-Arrestin2 Recruitment Assay: These assays were performed using PathHunter® β-arrestin CHO-K1 cells stably expressing the human CB1 or CB2 receptor. The assay measures the recruitment of β-arrestin to the activated receptor, which results in the formation of a functional β-galactosidase enzyme and a chemiluminescent signal.

-

G Protein Activation Assay: G protein activation was likely assessed using a BRET (Bioluminescence Resonance Energy Transfer)-based assay in HEK 293 cells. This type of assay measures the interaction between G protein subunits upon receptor activation.

In Vivo Assays

-

Drug Discrimination Studies: These studies were conducted in mice trained to discriminate THC from a vehicle. The animals are trained to press one of two levers to receive a food reward depending on whether they were administered THC or the vehicle. The ability of Bzo-chmoxizid to substitute for THC is then tested by administering the compound and observing which lever the mice press.

Signaling and Metabolic Pathways

Bzo-chmoxizid Signaling at the CB1 Receptor

Caption: Bzo-chmoxizid signaling at the CB1 receptor.

Metabolic Pathways of Bzo-chmoxizid

Caption: Primary metabolic pathways of Bzo-chmoxizid.

Conclusion

Bzo-chmoxizid is a potent synthetic cannabinoid of the OXIZID class with agonist activity at both CB1 and CB2 receptors. Its in vitro and in vivo pharmacological profile is consistent with other psychoactive synthetic cannabinoids. The compound undergoes extensive metabolism, and its metabolites serve as key biomarkers for detection. This technical guide provides a summary of the current scientific knowledge on Bzo-chmoxizid, which should be of value to researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science. Further research is needed to fully elucidate the complete safety and toxicological profile of this compound.

References

Bzo-chmoxizid: An In-Depth Technical Guide to CB1 and CB2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-chmoxizid, a synthetic cannabinoid of the OXIZID class, has emerged as a compound of significant interest within the scientific community. Its interaction with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system, dictates its pharmacological profile. This technical guide provides a comprehensive overview of the binding affinity of Bzo-chmoxizid for both CB1 and CB2 receptors, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity

The binding affinity of Bzo-chmoxizid to human cannabinoid receptors has been primarily characterized through competitive binding assays and functional assays. The following tables summarize the available quantitative data.

| Compound | Receptor | Assay Type | Radioligand | Cell Line | pKi (mean ± SEM) | Ki (nM) | Reference |

| Bzo-chmoxizid | hCB1 | Competitive Binding Assay | [³H]CP55940 | HEK 293 | 7.22 ± 0.11 | ~60.26 | Patel et al., 2024[1] |

Note: The Ki value was calculated from the reported pKi value.

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |

| Bzo-chmoxizid | hCB1 | β-arrestin2 Recruitment Assay | 84.6 | 716 | Deventer et al., 2022[2] |

| Bzo-chmoxizid | hCB2 | β-arrestin2 Recruitment Assay | 2.21 | 69.2 | Deventer et al., 2022[2] |

Experimental Protocols

Competitive Radioligand Binding Assay for Human CB1 Receptor

This protocol is based on the methodology described by Patel et al. (2024)[1].

a. Materials:

-

Cell Membranes: HEK 293 cell membranes stably expressing the human CB1 receptor.

-

Radioligand: [³H]CP55940.

-

Test Compound: Bzo-chmoxizid.

-

Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., CP55940).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

b. Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]CP55940) at a concentration near its Kd, and varying concentrations of the test compound (Bzo-chmoxizid).

-

Total and Non-specific Binding:

-

For total binding wells, add the radioligand and vehicle.

-

For non-specific binding wells, add the radioligand and a saturating concentration of the non-labeled control ligand.

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

β-arrestin2 Recruitment Assay for Human CB1 and CB2 Receptors

This protocol is a generalized procedure based on the principles of β-arrestin recruitment assays as referenced in Deventer et al. (2022).

a. Materials:

-

Cell Line: A cell line (e.g., U2OS) stably co-expressing the human CB1 or CB2 receptor and a β-arrestin2 fusion protein (e.g., β-galactosidase enzyme fragment).

-

Test Compound: Bzo-chmoxizid.

-

Reference Agonist: A known CB1/CB2 agonist (e.g., CP55,940).

-

Detection Reagents: Substrate for the fusion protein that produces a chemiluminescent signal.

-

Cell Culture Medium and Supplements.

-

Microplate Luminometer.

b. Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (Bzo-chmoxizid) and the reference agonist.

-

Compound Addition: Add the prepared compound solutions to the respective wells of the cell plate.

-

Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents to the wells according to the manufacturer's instructions.

-

Measurement: Measure the chemiluminescent signal using a microplate luminometer.

c. Data Analysis:

-

Normalize the data to the response of the reference agonist.

-

Plot the response against the logarithm of the compound concentration.

-

Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Logical Relationship

References

In Vitro Metabolic Profiling of Bzo-chmoxizid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic profiling of Bzo-chmoxizid, a synthetic cannabinoid of the OXIZID class. The information presented herein is synthesized from published research to assist in understanding its biotransformation, identifying key metabolites, and informing analytical detection strategies.

Core Concepts in Bzo-chmoxizid Metabolism

Bzo-chmoxizid undergoes extensive phase I metabolism primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies utilizing human liver microsomes (HLMs) and hepatocytes have been instrumental in elucidating its metabolic pathways. The primary routes of biotransformation include N-dealkylation, hydroxylation, and ketone formation. These metabolic transformations are crucial for the clearance of the compound and the formation of metabolites that can be targeted for toxicological screening.

Quantitative Metabolic Profile of Bzo-chmoxizid

Table 1: Summary of In Vitro Metabolites of Bzo-chmoxizid

| Metabolite Class | Metabolic Reaction | Key Enzymes Involved | Relative Abundance |

| Hydroxylated Metabolites | Monohydroxylation, Dihydroxylation | CYP3A4, CYP3A5, CYP2C9 | Major |

| N-dealkylated Metabolites | Cleavage of the N-alkyl group | CYP3A4, CYP3A5, CYP2C9 | Major |

| Ketone Metabolites | Oxidation of hydroxylated intermediates | Dehydrogenases | Major |

| Amide Hydrolysis Products | Cleavage of the amide bond | Amidases | Minor |

| Glucuronidated Metabolites | Conjugation with glucuronic acid | UGTs | Potentially significant in Phase II |

Note: Relative abundance is inferred from qualitative descriptions in the cited literature. Up to 51 metabolites have been detected in vitro for OXIZID analogues, with 12 to 16 considered major.[1][2]

Experimental Protocols

Detailed methodologies are critical for reproducible in vitro metabolism studies. The following protocols are based on established methods for the metabolic profiling of synthetic cannabinoids.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to identify phase I metabolites of Bzo-chmoxizid.

Materials:

-

Bzo-chmoxizid

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

Procedure:

-

Prepare a stock solution of Bzo-chmoxizid in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Bzo-chmoxizid stock solution and the NADPH regenerating system to the pre-incubated microsomes. The final concentration of Bzo-chmoxizid is typically in the low micromolar range.

-

Incubate the reaction mixture at 37°C for a specified time, commonly 1 hour.[3][4]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant for analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Incubation with Human Hepatocytes

This protocol allows for the investigation of both phase I and phase II metabolism.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Bzo-chmoxizid

-

Acetonitrile (for quenching)

-

Internal standard

Procedure:

-

Thaw and seed human hepatocytes in collagen-coated plates according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer.

-

Prepare a stock solution of Bzo-chmoxizid in a low concentration of organic solvent compatible with the cell culture medium.

-

Remove the seeding medium and add fresh incubation medium containing Bzo-chmoxizid at the desired final concentration.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for up to 3 hours.[3]

-

At designated time points, collect both the cell supernatant and the cell lysate (after quenching with acetonitrile).

-

Combine the supernatant and lysate, and process the sample as described for the HLM incubation (centrifugation and transfer of supernatant for analysis).

Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the preferred analytical technique for identifying and characterizing drug metabolites due to its high sensitivity and specificity.

Table 2: Example LC-QTOF-MS Parameters for Bzo-chmoxizid Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Instrument | Shimadzu Nexera XR UHPLC or equivalent |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |

| Mobile Phase B | Methanol/acetonitrile (50:50) |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Mass Spectrometry | |

| Instrument | Sciex TripleTOF® 5600+ or equivalent QTOF mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| TOF MS Scan Range | 100-510 Da |

| MS/MS Scan Range | 50-510 Da |

| Collision Energy | 35 ± 15 eV |

| Source Temperature | 600°C |

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathways of Bzo-chmoxizid.

Caption: Experimental workflow for the in vitro metabolic profiling of Bzo-chmoxizid.

Caption: Major metabolic pathways of Bzo-chmoxizid.

Conclusion

The in vitro metabolic profiling of Bzo-chmoxizid reveals a complex pattern of biotransformation primarily driven by CYP3A4, CYP3A5, and CYP2C9. The main metabolic routes involve hydroxylation, N-dealkylation, and ketone formation. This technical guide provides foundational protocols and a summary of the metabolic fate of Bzo-chmoxizid, which are essential for researchers in drug metabolism, toxicology, and forensic science. Further studies are warranted to obtain more granular quantitative data on the formation of each metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of OXIZID Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OXIZID synthetic cannabinoids represent a novel class of psychoactive substances that emerged in response to legislative changes aimed at controlling the proliferation of synthetic drugs. This guide provides a comprehensive overview of the discovery, history, and pharmacological profile of OXIZID compounds. The prototypical compound, BZO-HEXOXIZID (also known as MDA-19), was initially developed for its therapeutic potential in treating neuropathic pain due to its high affinity for the cannabinoid receptor 2 (CB2). However, this class of compounds has since been diverted to the illicit drug market. This document details the chemical synthesis, key experimental data from in vitro pharmacological assays, and the signaling pathways associated with their activity at cannabinoid receptors 1 and 2 (CB1 and CB2). All quantitative data are presented in structured tables, and experimental methodologies are described in detail to facilitate replication and further research.

Introduction and Discovery

The emergence of OXIZID synthetic cannabinoids is a direct consequence of international efforts to control new psychoactive substances (NPS). In July 2021, China implemented a class-wide ban on synthetic cannabinoids possessing common core scaffolds, which significantly impacted the global illicit drug market.[1] In response, clandestine laboratories began producing novel compounds with alternative chemical structures to circumvent these regulations. The OXIZID class, characterized by an oxoindoline core and an azide linker, represents one such "ban-evading" generation of synthetic cannabinoids.[1]

The nomenclature for this class was systematically established by Cayman Chemical in collaboration with the Center for Forensic Science Research and Education (CFSRE) to provide a clear and structurally informative naming convention.[1] The term "OXIZID" is derived from the OX oI ndoline core and aZID e linker that define the scaffold.

The prototypical compound of this series is BZO-HEXOXIZID, also known by its research designation MDA-19.[1] It was originally synthesized and investigated in the late 2000s by researchers at the University of Texas M. D. Anderson Cancer Center for its potential as a potent and selective CB2 receptor agonist for the treatment of neuropathic pain.[1]

Chemical Synthesis

The synthesis of OXIZID synthetic cannabinoids, specifically N-alkyl isatin acylhydrazone derivatives, has been described in the scientific literature and patent filings. The general synthesis scheme involves a two-step process:

-

N-alkylation of isatin: Isatin is reacted with an appropriate alkyl or benzyl halide in the presence of a base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF) to yield the corresponding N-substituted isatin derivative.

-

Condensation with a hydrazide: The N-substituted isatin is then condensed with a hydrazide, such as benzoylhydrazide, typically in an acidic medium, to form the final acylhydrazone product.

This synthetic route allows for considerable variation in the final product by modifying the alkyl/benzyl halide and the hydrazide used in the reaction, leading to a wide range of OXIZID analogues.

Pharmacological Profile

The pharmacological activity of OXIZID synthetic cannabinoids has been primarily characterized through their interaction with the CB1 and CB2 receptors. In vitro studies have been conducted to determine the potency and efficacy of several analogues.

Quantitative Data on Receptor Activity

The following tables summarize the key quantitative data from in vitro pharmacological assays for a selection of OXIZID compounds. The data is compiled from studies by Deventer et al. (2022) and Patel et al. (2024).

Table 1: β-Arrestin2 Recruitment Assay Data

| Compound | Receptor | EC50 (nM) | Emax (%) |

| BZO-HEXOXIZID | CB1 | 721 | 165 |

| CB2 | 25.9 | 35 | |

| BZO-POXIZID | CB1 | 244 | 686 |

| CB2 | 10.4 | 56 | |

| 5F-BZO-POXIZID | CB1 | 226 | 731 |

| CB2 | 8.7 | 61 | |

| BZO-4en-POXIZID | CB1 | 486 | 289 |

| CB2 | 18.2 | 45 | |

| BZO-CHMOXIZID | CB1 | 84.6 | 788 |

| CB2 | 2.21 | 72 |

EC50: Half-maximal effective concentration. Emax: Maximum effect, expressed as a percentage relative to a reference agonist.

Table 2: Gαi Protein Activation Assay Data

| Compound | Receptor | EC50 (nM) | Emax (%) |

| BZO-HEXOXIZID | CB1 | ~1500 | Partial Agonist |

| BZO-POXIZID | CB1 | - | - |

| 5F-BZO-POXIZID | CB1 | - | - |

| BZO-4en-POXIZID | CB1 | - | - |

| BZO-CHMOXIZID | CB1 | ~60 | Full Agonist |

Data for Gαi protein activation is less complete in the public domain. The values for BZO-HEXOXIZID and BZO-CHMOXIZID are approximations based on available literature.

These data indicate that while OXIZID compounds are full agonists at the CB1 receptor, they exhibit partial agonism at the CB2 receptor. Notably, BZO-CHMOXIZID was found to be the most potent analogue at both receptors in the β-arrestin2 recruitment assay.

Experimental Protocols

β-Arrestin2 Recruitment Assay (NanoBiT® Technology)

This assay is used to measure the recruitment of β-arrestin2 to the cannabinoid receptor upon agonist binding, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are transiently transfected with plasmids encoding the cannabinoid receptor (CB1 or CB2) fused to the Large Bit (LgBiT) subunit of the NanoLuc® luciferase and β-arrestin2 fused to the Small Bit (SmBiT) subunit.

-

Assay Preparation: Transfected cells are harvested, washed, and resuspended in an assay buffer (e.g., HBSS with 5 mM HEPES, pH 7.4). The cell suspension is then seeded into 96-well white plates.

-

Compound Addition: The OXIZID compounds are serially diluted to the desired concentrations and added to the wells.

-

Signal Detection: The NanoLuc® substrate (e.g., furimazine) is added to the wells. Upon agonist-induced recruitment of β-arrestin2-SmBiT to the receptor-LgBiT, the two luciferase subunits come into close proximity, reconstituting a functional enzyme and generating a luminescent signal. The luminescence is measured over time using a plate reader.

-

Data Analysis: The luminescent signal is normalized and plotted against the compound concentration to generate dose-response curves, from which EC50 and Emax values are calculated using non-linear regression.

Gαi Protein Activation Assay

This assay measures the activation of the Gαi protein, a downstream effector of the CB1 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CB1 receptor are used.

-

Membrane Preparation (optional): Cell membranes can be prepared to isolate the receptor and G proteins.

-

Assay Procedure:

-

Cells or membranes are incubated with the OXIZID compound at various concentrations.

-

Forskolin is added to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

-

The activation of the Gαi protein by the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

The change in cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF®).

-

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the compound concentration to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

Bzo-chmoxizid: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid that has gained attention within the scientific community.[1][2] As with any compound under investigation for potential pharmacological applications, understanding its physicochemical properties is paramount. Solubility, in particular, is a critical determinant of a compound's behavior in biological systems, affecting everything from formulation and dosage to bioavailability and efficacy. This technical guide provides an in-depth overview of the solubility of Bzo-chmoxizid in various solvents, details common experimental protocols for solubility determination, and illustrates associated biological pathways.

Core Properties of Bzo-chmoxizid

Bzo-chmoxizid is classified as a synthetic cannabinoid and is structurally analogous to other known synthetic cannabinoids.[2][3] It acts as an agonist at cannabinoid receptors, with a notable selectivity for the CB2 receptor over the CB1 receptor.[1]

| Property | Value |

| IUPAC Name | N'-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

| Synonyms | CHM-MDA-19 |

| CAS Number | 1048973-67-6 |

| Molecular Formula | C₂₂H₂₃N₃O₂ |

| Molar Mass | 361.445 g·mol⁻¹ |

Data Presentation: Solubility of Bzo-chmoxizid

The solubility of Bzo-chmoxizid has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that many synthetic cannabinoids are lipid-soluble and generally non-polar.

| Solvent | Concentration | Notes |

| Dimethylformamide (DMF) | 3 mg/mL | Data from analytical standard providers. |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL | Data from analytical standard providers. |

| Ethanol | 2 mg/mL | Data from analytical standard providers. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | Data from analytical standard providers. |

Experimental Protocols

While a specific, publicly available, validated protocol for determining the solubility of Bzo-chmoxizid is not detailed in the literature, the following methodologies represent industry-standard approaches for assessing the solubility of poorly soluble synthetic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline Bzo-chmoxizid to a sealed vial containing a known volume of the test solvent (e.g., DMF, DMSO, Ethanol, or PBS).

-

Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for sedimentation. To ensure complete separation of the undissolved solid, the supernatant is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of Bzo-chmoxizid in the diluted sample is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of Bzo-chmoxizid is used for accurate quantification.

Kinetic Solubility Determination

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.

Principle: The compound is first dissolved in a water-miscible organic solvent, typically DMSO. This stock solution is then added to an aqueous buffer, and the point at which the compound precipitates is measured. This provides an estimate of the kinetic solubility, which can differ from the thermodynamic solubility.

Detailed Methodology:

-

Stock Solution Preparation: A concentrated stock solution of Bzo-chmoxizid is prepared in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate.

-

Precipitation Induction: A physiological buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The plate is then incubated, typically for 1 to 2 hours, with shaking.

-

Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy to measure light scattering.

-

Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Mandatory Visualization

Experimental Workflow for Synthetic Cannabinoid Analysis

The following diagram illustrates a typical experimental workflow for the analysis of synthetic cannabinoids like Bzo-chmoxizid, from initial screening to confirmatory analysis.

Caption: Experimental workflow for synthetic cannabinoid analysis.

Signaling Pathways of Bzo-chmoxizid

Bzo-chmoxizid exerts its effects primarily through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Its activation generally leads to the inhibition of neurotransmitter release.

Caption: Simplified CB1 receptor signaling cascade.

CB2 Receptor Signaling Pathway

The CB2 receptor is primarily found on immune cells, and its activation is associated with immunomodulatory effects. Bzo-chmoxizid is a potent agonist of the CB2 receptor.

Caption: Simplified CB2 receptor signaling cascade.

References

An In-depth Technical Guide on the Stability and Storage of Bzo-chmoxizid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Bzo-chmoxizid (also known as CHM-MDA-19), a synthetic cannabinoid of the OXIZID class. The information is compiled for professionals in research and drug development who handle this compound for analytical and forensic applications.

Chemical Identity

Bzo-chmoxizid is an analytical reference standard structurally similar to other synthetic cannabinoids.[1]

| Identifier | Value |

| IUPAC Name | N'-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide[2] |

| Synonyms | CHM-MDA-19[3] |

| CAS Number | 1048973-67-6[3] |

| Molecular Formula | C22H23N3O2[4] |

| Molar Mass | 361.445 g·mol−1 |

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and purity of Bzo-chmoxizid. The stability of the compound is dependent on temperature and the form in which it is stored (solid vs. solution).

Table 1: Recommended Storage Conditions and Stability

| Form | Supplier | Storage Temperature | Stated Stability/Use Period |

| Solid | Cayman Chemical | -20°C | ≥ 5 years |

| Stock Solution | GlpBio | -80°C | Use within 6 months |

| Stock Solution | GlpBio | -20°C | Use within 1 month |

Shipping Conditions: The compound is typically shipped at room temperature for domestic transit but may be shipped with blue ice for other situations.

Physicochemical Properties Relevant to Stability

The solubility of a compound is a key factor in preparing stable solutions for experimental use.

Table 2: Solubility of Bzo-chmoxizid

| Solvent | Solubility |

| DMF | ~3 mg/ml |

| DMSO | ~2 mg/ml |

| Ethanol | ~2 mg/ml |

| PBS (pH 7.2) | Insoluble |

To enhance solubility, it is recommended to warm the solution to 37°C and sonicate. For long-term storage of solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Potential Degradation Pathways

While specific studies on the chemical degradation of Bzo-chmoxizid under various environmental stressors (e.g., light, humidity, pH) are not publicly available, its metabolic pathways can provide insights into potential chemical instabilities. The same enzymatic pathways can often be mimicked by chemical reactions under certain storage conditions (e.g., oxidation, hydrolysis).

Studies on the in-vitro metabolism of Bzo-chmoxizid have identified several biotransformation routes, primarily occurring at the N-alkyl moiety. These pathways suggest potential points of chemical vulnerability.

-

Hydroxylation: Addition of hydroxyl groups, typically on the cyclohexyl ring or other parts of the molecule.

-

N-dealkylation: Cleavage of the cyclohexylmethyl group from the indole nitrogen.

-

Ketone Formation: Oxidation of a secondary alcohol to a ketone.

These metabolic transformations suggest that the compound may be susceptible to oxidation and hydrolysis, especially if stored improperly in solution.

Caption: Potential degradation pathways based on metabolic studies.

Experimental Protocols for Stability Assessment

To formally assess the stability of Bzo-chmoxizid, a stability-indicating method must be used. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this purpose. The following are examples of analytical methods that can be adapted for a formal stability study.

5.1. GC-MS Method for Identification and Purity

This protocol is based on methods used for the forensic identification of Bzo-chmoxizid.

-

Sample Preparation: Dilute a stock solution of Bzo-chmoxizid in methanol to a suitable concentration.

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

-

Carrier Gas: Helium at a flow rate of 1.46 mL/min.

-

Temperatures:

-

Injection Port: 265°C

-

Transfer Line: 300°C

-

MS Source: 230°C

-

MS Quad: 150°C

-

-

Oven Program: Start at 50°C, ramp at 30°C/min to 340°C, and hold for 2.3 min.

-

Injection: 1 µL, splitless mode.

-

MS Parameters: Scan range of 40-550 m/z.

-

Expected Retention Time: Approximately 9.13 min.

5.2. LC-QTOF-MS Method for Identification and Purity

This method provides high resolution and mass accuracy, making it suitable for identifying degradation products.

-

Sample Preparation: Dilute the sample in the initial mobile phase.

-

Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium formate (pH 3.0)

-

B: 50:50 Methanol/Acetonitrile

-

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 95% A, decrease to 5% A over 13 minutes, then return to 95% A at 15.5 minutes.

-

Temperatures:

-

Autosampler: 15°C

-

Column Oven: 30°C

-

-

MS Parameters:

-

TOF MS Scan Range: 100-510 Da

-

MS/MS Scan Range: 50-510 Da

-

-

Expected Retention Time: Approximately 10.61 min.

Caption: A general workflow for conducting a stability study.

Summary and Recommendations

-

Solid Storage: Bzo-chmoxizid is stable for long periods (≥ 5 years) when stored as a solid at -20°C.

-

Solution Storage: Stock solutions are significantly less stable. For maximum stability, store solutions at -80°C and use within 6 months. For short-term use, storage at -20°C for up to one month is acceptable.

-

Handling: To prevent degradation in solution, avoid repeated freeze-thaw cycles by creating aliquots. The compound's insolubility in aqueous buffers like PBS should be noted in experimental design.

-

Future Work: Formal stability studies under stressed conditions (as outlined by ICH guidelines Q1A(R2)) would be beneficial to fully characterize the degradation profile of Bzo-chmoxizid and establish a definitive shelf-life under various conditions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bzo-chmoxizid in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid belonging to the recently emerged "OXIZID" class of new psychoactive substances (NPS).[1] As with other synthetic cannabinoids, Bzo-chmoxizid poses a significant public health concern, necessitating the development of reliable analytical methods for its detection in biological matrices to monitor its abuse and understand its pharmacological and toxicological profiles.[1] Urine is a primary matrix for monitoring drug consumption due to its non-invasive collection and longer detection window for many substances and their metabolites.[2]

These application notes provide a detailed overview of the analytical methodologies for the detection of Bzo-chmoxizid and its metabolites in human urine. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity required for the detection of potent synthetic cannabinoids at low concentrations.[2][3] While immunoassays are available for screening older generations of synthetic cannabinoids, their cross-reactivity with novel structures like Bzo-chmoxizid is often limited, making targeted mass spectrometric methods the gold standard.

Metabolism studies are crucial for identifying the most appropriate biomarkers for monitoring drug intake. In vitro studies using human liver microsomes have shown that Bzo-chmoxizid undergoes extensive metabolism. The major metabolic pathways include N-alkyl and phenyl hydroxylation, oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation. Therefore, analytical methods should target the parent compound as well as its primary mono-hydroxylated metabolites for reliable detection of Bzo-chmoxizid use.

Quantitative Data

Due to the novelty of Bzo-chmoxizid, specific, validated quantitative data for its analysis in urine is not yet widely available in peer-reviewed literature. However, the following table summarizes representative quantitative performance data from validated LC-MS/MS methods for the analysis of other recent synthetic cannabinoids in urine. This data provides an expected range of performance for a well-developed method for Bzo-chmoxizid.

Table 1: Representative Quantitative Data for Synthetic Cannabinoid Analysis in Urine by LC-MS/MS

| Analyte/Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |

| JWH-018/JWH-073 Metabolites | 0.5 - 10 | - | 53 - 95 | |

| 5F-AMB | - | 0.005 | 92.0–106.8 | |

| JWH-122 | - | 0.003 | 92.0–106.8 | |

| 11 Synthetic Cannabinoids | - | 0.01 - 0.1 | 69.90 - 118.39 | |

| 20 Synthetic Cannabinoids & 21 Metabolites | - | 0.1 - 1.0 | 88.3 - 112.2 (bias) | |

| Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids | - | 0.1 - 1 | > 70 |

Experimental Protocols

The following is a detailed protocol for the detection and quantification of Bzo-chmoxizid and its hydroxylated metabolites in urine using LC-MS/MS. This protocol is a composite based on established methods for other novel synthetic cannabinoids.

Scope

This protocol describes the procedure for the quantitative determination of Bzo-chmoxizid and its primary metabolites (N-alkyl and phenyl mono-hydroxylated forms) in human urine samples.

Principle

Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates of the metabolites. The analytes are then isolated from the matrix using solid-phase extraction (SPE). The purified extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ionization mode using multiple reaction monitoring (MRM). Quantification is achieved by using a deuterated internal standard.

Materials and Reagents

-

Standards: Bzo-chmoxizid, hydroxylated Bzo-chmoxizid metabolites (analytical grade), and a suitable deuterated internal standard (e.g., Bzo-chmoxizid-d5).

-

Solvents: Acetonitrile, Methanol, Ethyl Acetate (LC-MS grade).

-

Reagents: Formic acid, Ammonium formate, β-glucuronidase from E. coli.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Buffers: 1 M Ammonium acetate buffer (pH 5.2).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Styre Screen® HLD or equivalent).

Sample Preparation

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix and centrifuge at 3000 x g for 10 minutes.

-

Internal Standard Addition: To 1 mL of urine supernatant, add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Hydrolysis: Add 500 µL of 1 M ammonium acetate buffer (pH 5.2) and 20 µL of β-glucuronidase enzyme solution. Vortex and incubate at 60°C for 2 hours.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of a 20:80 (v/v) acetonitrile:water solution containing 1% formic acid.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 2 mL of ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.

LC-MS/MS Parameters

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in ultrapure water with 5 mM ammonium formate.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linearly increase to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for Bzo-chmoxizid, its metabolites, and the internal standard must be determined by infusing pure standards.

Calibration and Quality Control

-

Prepare a series of calibration standards in drug-free urine by spiking with known concentrations of Bzo-chmoxizid and its metabolites.

-

Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in drug-free urine.

-

Process calibrators and QC samples alongside the unknown samples.

Visualizations

Metabolic Pathway of Bzo-chmoxizid

Caption: Metabolic pathways of Bzo-chmoxizid based on in vitro studies.

Experimental Workflow for Bzo-chmoxizid Detection in Urine

Caption: Workflow for the analysis of Bzo-chmoxizid in urine samples.

References

- 1. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Bzo-chmoxizid in Animal Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve injury or disease, remains a significant therapeutic challenge. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a well-validated target for analgesic drug development. Bzo-chmoxizid is a novel synthetic cannabinoid belonging to the "OXIZID" class of compounds.[1][2] It has been identified as a potent and efficacious agonist at the CB1 receptor, also demonstrating robust recruitment of β-arrestin 2.[3] While direct studies of Bzo-chmoxizid in neuropathic pain models are not yet published, its pharmacological profile as a potent CB1 agonist suggests its potential as a therapeutic agent for alleviating neuropathic pain.[3][4]

These application notes provide a comprehensive, albeit proposed, framework for the preclinical evaluation of Bzo-chmoxizid in established rodent models of neuropathic pain. The protocols outlined below are based on standard, validated methodologies for assessing the efficacy of cannabinoid compounds in this therapeutic area.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential dose-dependent effects of Bzo-chmoxizid on pain-related behaviors in a rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI). These values are for illustrative purposes and are based on typical outcomes observed with potent CB1 receptor agonists.

Table 1: Hypothetical Effect of Bzo-chmoxizid on Mechanical Allodynia (von Frey Test)

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CCI Day 14 |

| Sham + Vehicle | N/A | 15.2 ± 1.5 | 14.8 ± 1.3 |

| CCI + Vehicle | N/A | 15.0 ± 1.2 | 3.5 ± 0.8 |

| CCI + Bzo-chmoxizid | 0.3 | 14.9 ± 1.4 | 6.2 ± 1.1* |

| CCI + Bzo-chmoxizid | 1.0 | 15.1 ± 1.3 | 10.8 ± 1.5** |

| CCI + Bzo-chmoxizid | 3.0 | 15.3 ± 1.1 | 13.5 ± 1.2*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of Bzo-chmoxizid on Thermal Hyperalgesia (Hargreaves Plantar Test)

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CCI Day 14 |

| Sham + Vehicle | N/A | 12.5 ± 1.0 | 12.2 ± 0.9 |

| CCI + Vehicle | N/A | 12.3 ± 0.8 | 5.1 ± 0.6 |

| CCI + Bzo-chmoxizid | 0.3 | 12.6 ± 1.1 | 7.4 ± 0.8* |

| CCI + Bzo-chmoxizid | 1.0 | 12.4 ± 0.9 | 9.8 ± 1.0** |

| CCI + Bzo-chmoxizid | 3.0 | 12.5 ± 1.0 | 11.5 ± 0.7*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Table 3: Hypothetical Effect of Bzo-chmoxizid on Cold Allodynia (Cold Plate Test)

| Treatment Group | Dose (mg/kg, i.p.) | Number of Paw Lifts - Baseline | Number of Paw Lifts - Post-CCI Day 14 |

| Sham + Vehicle | N/A | 1.2 ± 0.4 | 1.5 ± 0.5 |

| CCI + Vehicle | N/A | 1.4 ± 0.6 | 15.8 ± 2.1 |

| CCI + Bzo-chmoxizid | 0.3 | 1.3 ± 0.5 | 10.2 ± 1.8* |

| CCI + Bzo-chmoxizid | 1.0 | 1.5 ± 0.4 | 6.1 ± 1.5** |

| CCI + Bzo-chmoxizid | 3.0 | 1.2 ± 0.3 | 3.2 ± 1.1*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of Bzo-chmoxizid via the CB1 receptor.

Caption: Experimental workflow for evaluating Bzo-chmoxizid in a neuropathic pain model.

Experimental Protocols

Animal Models of Neuropathic Pain

Several well-established rodent models can be used to induce neuropathic pain. The choice of model may depend on the specific research question.

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve : This model involves placing loose ligatures around the sciatic nerve, leading to inflammation and nerve compression. It produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.

-

Spared Nerve Injury (SNI) : This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This model is known for producing a very consistent and long-lasting pain state.

-

Chemotherapy-Induced Neuropathic Pain (CINP) : This model is induced by the administration of chemotherapeutic agents such as paclitaxel or vincristine. It is highly relevant for studying a common and severe side effect of cancer treatment.

Preparation and Administration of Bzo-chmoxizid

-

Vehicle Preparation : A standard vehicle for administering lipophilic compounds like synthetic cannabinoids is a mixture of ethanol, Kolliphor EL (formerly Cremophor EL), and saline (e.g., in a 1:1:18 ratio).

-

Bzo-chmoxizid Solution : Prepare a stock solution of Bzo-chmoxizid in the vehicle. Subsequent dilutions can be made with the same vehicle to achieve the desired final concentrations for different dose groups.

-

Route of Administration : Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral gavage is another potential route, though bioavailability may differ. The volume of administration should be carefully calculated based on the animal's body weight (e.g., 5-10 ml/kg for i.p. injection in rats).

Behavioral Assessment Protocols

All behavioral testing should be conducted by an experimenter blinded to the treatment conditions. Animals should be habituated to the testing environment before any measurements are taken.

This test assesses the paw withdrawal threshold in response to a mechanical stimulus.

-

Place the animal in an elevated cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

This test measures the latency to withdraw the paw from a radiant heat source.

-

Place the animal in a Plexiglas enclosure on a glass floor and allow for acclimatization.

-

Position a radiant heat source underneath the glass floor, directly aimed at the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw.

-

A cut-off time (e.g., 20-25 seconds) should be set to prevent tissue damage.

This test evaluates hypersensitivity to a cold stimulus.

-

Place the animal on a metal plate maintained at a constant cold temperature (e.g., 4°C).

-

Observe the animal's behavior over a set period (e.g., 5 minutes).

-

Record the number of times the animal lifts, shakes, or licks its paws. An increased frequency of these behaviors indicates cold allodynia.

Conclusion

The protocols and application notes provided here offer a robust framework for the initial preclinical evaluation of Bzo-chmoxizid in animal models of neuropathic pain. Based on its potent CB1 receptor agonism, it is hypothesized that Bzo-chmoxizid will demonstrate significant, dose-dependent anti-allodynic and anti-hyperalgesic effects. Careful consideration of potential CB1-mediated side effects, such as sedation and motor incoordination, should be integrated into the study design, for example, by using a rotarod test. These investigations will be crucial in determining the therapeutic potential of Bzo-chmoxizid for the treatment of neuropathic pain.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. NPS discovery: BZO-CHMOXIZID. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoids as pharmacotherapies for neuropathic pain: from the bench to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Bzo-chmoxizid in Biological Matrices using LC-MS/MS

For Research, Scientific, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Bzo-chmoxizid (also known as CHM-MDA-19), a synthetic cannabinoid of the "OXIZID" class, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

Bzo-chmoxizid is a synthetic cannabinoid receptor agonist that has emerged as a novel psychoactive substance.[1] As with other synthetic cannabinoids, there is a critical need for sensitive and selective analytical methods to detect and quantify this compound in biological specimens for forensic investigations, clinical diagnostics, and pharmacokinetic studies. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of Bzo-chmoxizid in complex matrices such as plasma, urine, and serum.

This document outlines the procedures for sample preparation, the parameters for LC-MS/MS analysis, and data processing. While specific multiple reaction monitoring (MRM) transitions for Bzo-chmoxizid are not widely published, this note proposes potential transitions based on the compound's structure and known fragmentation patterns of similar synthetic cannabinoids. It is recommended that these parameters be optimized in the user's own laboratory setting.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of Bzo-chmoxizid from biological matrices.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

Internal Standard (IS) solution (e.g., Bzo-chmoxizid-d4, if available, or a structurally similar deuterated synthetic cannabinoid)

-

Phosphate buffer (100 mM, pH 6.0)

-

β-glucuronidase (for urine samples, if conjugated metabolites are of interest)[2]

-

SPE Cartridges (e.g., mixed-mode or polymeric reversed-phase)

-

Methanol

-

Acetonitrile

-

Elution solvent (e.g., 90:10 acetonitrile:methanol)

-

Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

-

Sample Pre-treatment (for Urine): To 1 mL of urine, add 50 µL of internal standard solution and 500 µL of phosphate buffer. If analyzing for glucuronidated metabolites, add β-glucuronidase and incubate at 60°C for 2 hours.[2]

-

Sample Pre-treatment (for Plasma/Serum): To 500 µL of plasma or serum, add 50 µL of internal standard solution and 1 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute Bzo-chmoxizid and the internal standard with 2 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

Liquid Chromatography (LC) Parameters

The following LC parameters are based on a published method for the qualitative analysis of Bzo-chmoxizid and can be adapted for quantitative analysis.[1]

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance LC system |

| Column | C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm particle size)[1] |

| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.0 |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 for a suggested gradient program |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 15°C |

Table 1: Suggested LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 95 | 5 |

| 13.00 | 5 | 95 |

| 15.00 | 5 | 95 |

| 15.50 | 95 | 5 |

| 18.00 | 95 | 5 |

Mass Spectrometry (MS) Parameters

The following MS parameters are proposed for the quantification of Bzo-chmoxizid. These should be optimized for the specific instrument being used.

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+H]⁺ = 362.2 m/z (based on the molecular weight of 361.4 g/mol ) |

| MRM Transitions | See Table 2 for proposed transitions |

| Collision Energy | Optimize for each transition; a starting range of 20-40 eV can be used. |

| Dwell Time | 50-100 ms |

| Source Temperature | 500-550°C |

| IonSpray Voltage | 4500-5500 V |

Table 2: Proposed MRM Transitions for Bzo-chmoxizid Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| Bzo-chmoxizid | 362.2 | 105.1 | Quantifier |

| Bzo-chmoxizid | 362.2 | 144.1 | Qualifier |

| Bzo-chmoxizid | 362.2 | 97.1 | Qualifier |

Note: The proposed product ions are based on the common fragmentation of the benzoyl group (m/z 105.1), the oxindole moiety (m/z 144.1), and the cyclohexylmethyl group (m/z 97.1). These should be confirmed and optimized experimentally.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |

| 1 | 0.012 | 98.5 | 4.2 |

| 5 | 0.058 | 101.2 | 3.1 |

| 10 | 0.115 | 100.5 | 2.5 |

| 50 | 0.592 | 99.8 | 1.8 |

| 100 | 1.189 | 100.1 | 1.5 |

| 500 | 5.998 | 99.5 | 1.9 |

Table 4: Example Quality Control (QC) Sample Data

| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD (Intra-day) | % RSD (Inter-day) |

| LQC | 3 | 2.95 | 98.3 | 3.8 | 5.1 |

| MQC | 75 | 76.2 | 101.6 | 2.1 | 3.5 |

| HQC | 400 | 395.8 | 98.9 | 1.7 | 2.9 |

Visualizations

Experimental Workflow

Caption: Workflow for Bzo-chmoxizid Quantification.

Proposed Fragmentation Pathway

Caption: Proposed Fragmentation of Bzo-chmoxizid.

References

Application Notes and Protocols for β-arrestin2 Recruitment Assays: Evaluating Bzo-chmoxizid Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing β-arrestin2 recruitment assays for characterizing the activity of the synthetic cannabinoid, Bzo-chmoxizid. This document outlines the underlying principles of the assay, presents detailed experimental protocols, and summarizes the available quantitative data for Bzo-chmoxizid.

Introduction to β-arrestin2 Recruitment Assays

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[1][2] Upon agonist binding, GPCRs activate heterotrimeric G proteins, initiating downstream signaling cascades.[3] However, prolonged activation leads to a process of desensitization, primarily mediated by GPCR kinases (GRKs) and β-arrestins.[1][4] GRKs phosphorylate the activated receptor, creating a high-affinity binding site for β-arrestins (β-arrestin1 and β-arrestin2). The recruitment of β-arrestin to the GPCR sterically hinders further G protein coupling, effectively dampening the signal. Beyond this canonical role in desensitization, β-arrestins can also initiate their own G protein-independent signaling pathways, a concept known as biased agonism.

Biased agonists are ligands that preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). The study of biased agonism is crucial in modern drug discovery, as it offers the potential to develop therapeutics with improved efficacy and reduced side effects. β-arrestin2 recruitment assays are powerful tools to quantify the interaction between a GPCR and β-arrestin2 upon ligand stimulation, providing critical insights into a compound's potential for biased agonism.

Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid that has emerged on the recreational drug market. It acts as an agonist at the cannabinoid receptors CB1 and CB2. Understanding its interaction with the β-arrestin2 signaling pathway is essential for elucidating its pharmacological profile and potential for biased agonism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β-arrestin2 signaling pathway and a general workflow for a β-arrestin2 recruitment assay.

References

- 1. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Bzo-chmoxizid in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-chmoxizid, also known as CHM-MDA-19, is a synthetic cannabinoid that functions as a potent and selective agonist for the cannabinoid receptor 2 (CB2)[1][2]. Structurally similar to other synthetic cannabinoids of the "OXIZID" class, such as MDA-19 (BZO-HEXOXIZID), Bzo-chmoxizid is a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes[1]. The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is being explored for therapeutic applications in conditions such as neuropathic pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation[3][4].

These application notes provide detailed protocols for the preparation and administration of Bzo-chmoxizid to animals for in vivo research, based on available data for Bzo-chmoxizid and its close structural analog, MDA-19.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of Bzo-chmoxizid is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N'-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide | |

| Synonyms | CHM-MDA-19 | |

| Molecular Formula | C22H23N3O2 | |

| Molecular Weight | 361.4 g/mol | |

| CAS Number | 1048973-67-6 | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): Insoluble |

Mechanism of Action and In Vitro Potency

Bzo-chmoxizid is a selective CB2 receptor agonist. In vitro studies have demonstrated its high affinity and functional activity at the CB2 receptor, with significantly lower potency at the CB1 receptor.

| Parameter | Receptor | Value | Reference |

| EC50 | CB1 | 84.6 nM | |

| EC50 | CB2 | 2.21 nM |